molecular formula C11H18N4O B11790994 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one

Cat. No.: B11790994
M. Wt: 222.29 g/mol
InChI Key: BZSXGHXMPRNUDA-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminopiperidine group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with 6-ethylpyrimidin-4-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminopiperidine group and an ethyl group on the pyrimidine ring differentiates it from other similar compounds and may contribute to its unique activity profile .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N4O/c1-2-9-6-10(16)14-11(13-9)15-5-3-4-8(12)7-15/h6,8H,2-5,7,12H2,1H3,(H,13,14,16)

InChI Key

BZSXGHXMPRNUDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2CCCC(C2)N

Origin of Product

United States

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